Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-1,5-dioxaspiro[24]heptane-2-carboxylate is a chemical compound with the molecular formula C₇H₁₀O₄ It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate diols with carbonyl compounds under acidic or basic conditions to form the spirocyclic ring system. The esterification of the resulting carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid yields the desired methyl ester .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation or chromatography ensures the high purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohol derivatives.
Substitution: Amides, other esters.
Scientific Research Applications
Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The spirocyclic structure may contribute to its binding affinity and specificity towards these targets, resulting in the desired biological effects .
Comparison with Similar Compounds
- Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- 1,5-Dioxaspiro[2.4]heptane-2-carboxylic acid, 4,4,6,6-tetramethyl-, methyl ester
Uniqueness: Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to the presence of a methyl group at the 4-position of the spirocyclic ring, which may influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H12O4 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 7-methyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-5-8(3-4-11-5)6(12-8)7(9)10-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZLRCIPQKQHACSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCO1)C(O2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.